1-bromo-3-cyclohexyloxy-2-methylbenzene
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Overview
Description
1-bromo-3-cyclohexyloxy-2-methylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom, a cyclohexyloxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-cyclohexyloxy-2-methylbenzene typically involves the bromination of 3-cyclohexyloxy-2-methyl-benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions are carefully controlled to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are also implemented to handle the hazardous reagents involved in the bromination process .
Chemical Reactions Analysis
Types of Reactions: 1-bromo-3-cyclohexyloxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to remove the bromine atom.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of de-brominated benzene derivatives.
Scientific Research Applications
1-bromo-3-cyclohexyloxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-cyclohexyloxy-2-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclohexyloxy group can influence the compound’s solubility and reactivity. The pathways involved may include the activation of specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
1-Bromo-3-methylbenzene: Similar structure but lacks the cyclohexyloxy group.
1-Bromo-2-methylbenzene: Different substitution pattern on the benzene ring.
Bromobenzene: Simplest form with only a bromine atom on the benzene ring.
Uniqueness: 1-bromo-3-cyclohexyloxy-2-methylbenzene is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.
Properties
Molecular Formula |
C13H17BrO |
---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-bromo-3-cyclohexyloxy-2-methylbenzene |
InChI |
InChI=1S/C13H17BrO/c1-10-12(14)8-5-9-13(10)15-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3 |
InChI Key |
JHZOJTWIELYAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)OC2CCCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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